2-Chlorophenylhydrazine hydrochloride

Fischer indole synthesis Regioselectivity Heterocyclic chemistry

2-Chlorophenylhydrazine HCl delivers unique ortho-chloro electronic/steric effects that meta/para isomers cannot replicate—directing regioselective cyclization in Fischer indole and pyrazoline synthesis. The crystalline HCl salt (mp 200–203°C) ensures superior handling, ambient stability, and precise stoichiometric control versus the oxidation-prone liquid free base (CAS 10449-07-7). Validated in M. smegmatis fluoroquinolone resistance studies, Pigment Red 21 azo dye synthesis, and chlorophenyl-agrochemical development. Choose this specific derivative when the 2-chlorophenyl pharmacophore is required.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 41052-75-9
Cat. No. B146397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylhydrazine hydrochloride
CAS41052-75-9
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILES[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-]
InChIInChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
InChIKeyADODRSVGNHNKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenylhydrazine Hydrochloride (CAS 41052-75-9): A Procurement-Focused Overview for Scientific Users


2-Chlorophenylhydrazine hydrochloride (CAS 41052-75-9), also known as o-chlorophenylhydrazine hydrochloride or 1-(2-chlorophenyl)hydrazine hydrochloride, is an arylhydrazine derivative with the molecular formula C6H8Cl2N2 and a molecular weight of 179.05 g/mol [1]. It is characterized by a 2-chloro substituent on the phenyl ring and exists as the hydrochloride salt, appearing as a white to off-white crystalline solid with a melting point of 200-203 °C (dec.) . This compound serves as a key synthetic intermediate in the preparation of heterocyclic compounds—particularly pyrazolines and indoles—and finds application in medicinal chemistry, dye synthesis, and agrochemical research . Commercially available at purities typically ≥97%, it is soluble in water and polar organic solvents, facilitating its use in both laboratory-scale and industrial synthetic processes .

Why Substituting 2-Chlorophenylhydrazine Hydrochloride (CAS 41052-75-9) with Other Arylhydrazines Introduces Procurement and Experimental Risk


Generic substitution among arylhydrazine derivatives—even those differing by a single substituent position—introduces material risk in synthetic and research applications. The 2-chloro (ortho) substitution on the phenyl ring confers distinct electronic and steric properties relative to the 3-chloro, 4-chloro, or unsubstituted phenylhydrazine analogs [1]. These positional differences alter the nucleophilicity of the hydrazine moiety, the stability of hydrazone intermediates, and the regioselectivity of cyclization reactions such as Fischer indole synthesis [2]. Furthermore, 2-chlorophenylhydrazine hydrochloride offers enhanced handling convenience and stability as a crystalline hydrochloride salt compared to its free base counterpart (CAS 10449-07-7, mp 44-48 °C), which is a liquid at ambient conditions and more prone to oxidative degradation . The following evidence documents the specific, quantifiable dimensions where 2-chlorophenylhydrazine hydrochloride demonstrates verified differentiation that should inform scientific selection and procurement decisions.

Quantitative Differentiation of 2-Chlorophenylhydrazine Hydrochloride (CAS 41052-75-9): Procurement-Relevant Evidence Summary


Ortho-Chloro Substitution Enables Distinct Fischer Indolization Regioselectivity vs. Para and Unsubstituted Analogs

2-Chlorophenylhydrazine hydrochloride, when converted to its methylhydrazone derivative and subjected to Fischer indolization conditions (HCl/EtOH), yields a distinct mixture of six 1-methylindole regioisomers including ethyl 7-chloroindole-2-carboxylate derivatives [1]. This regiochemical outcome is a direct consequence of the ortho-chloro substituent's steric and electronic influence on the [3,3]-sigmatropic rearrangement step. In contrast, the para-chloro analog (4-chlorophenylhydrazine) produces a simpler, less diverse product distribution due to the absence of ortho-steric hindrance, while the unsubstituted phenylhydrazine yields only the parent indole scaffold. The quantitative differentiation lies in the number and distribution of accessible indole regioisomers, which determines the synthetic utility for accessing specific chloro-substituted indole pharmacophores.

Fischer indole synthesis Regioselectivity Heterocyclic chemistry

Crystalline Hydrochloride Salt Provides Measurable Handling and Stability Advantages vs. Free Base Form

2-Chlorophenylhydrazine hydrochloride (CAS 41052-75-9) is a white to off-white crystalline solid with a melting point of 200-203 °C (decomposition) . This physical form enables precise gravimetric handling and reduces oxidative degradation during storage relative to its free base counterpart, 2-chlorophenylhydrazine (CAS 10449-07-7), which is a liquid with a melting point of 44-48 °C and is known to be prone to air oxidation and discoloration . The hydrochloride salt form also exhibits superior aqueous solubility compared to the free base, facilitating its use in aqueous reaction media without requiring organic co-solvents . For procurement, this differentiation translates to longer shelf life, reduced waste from degradation, and improved experimental reproducibility.

Physical form differentiation Storage stability Weighing accuracy

Validated Application in Mycobacterium smegmatis Fluoroquinolone Resistance Studies: A Specific Research Niche Not Addressed by Unsubstituted Phenylhydrazine

2-Chlorophenylhydrazine hydrochloride has been specifically employed to study the intrinsic resistance mechanisms of Mycobacterium smegmatis to fluoroquinolone antibiotics, a model system relevant to Mycobacterium tuberculosis treatment [1]. The compound was utilized in investigations of the MfpA pentapeptide protein's influence on fluoroquinolone resistance, providing essential data for understanding antibiotic resistance pathways . While phenylhydrazine and other simple arylhydrazines can participate in hydrazone formation, the specific literature precedent documenting the use of the 2-chloro-substituted analog in this precise microbiological context establishes its validated utility for researchers studying mycobacterial resistance mechanisms.

Antimicrobial resistance Mycobacterium smegmatis Fluoroquinolone MfpA protein

Commercial Purity Specifications Enable Reliable Procurement: Verified 97% Minimum Purity with Analytical Traceability

Commercial sourcing of 2-chlorophenylhydrazine hydrochloride from established scientific suppliers is supported by defined purity specifications (≥97% by titration and GC) and available Certificates of Analysis (CoA) with batch-specific traceability . Suppliers including Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich, and TCI Chemicals offer the compound at purities of 97% to >98.0% (HPLC), accompanied by analytical data including melting point verification, IR spectroscopy, and Raman spectroscopy [1]. This documented quality infrastructure reduces procurement risk compared to sourcing custom-synthesized or lower-purity arylhydrazine analogs where purity verification may be absent or inconsistent.

Purity specification Quality control Certificate of Analysis HPLC

Recommended Procurement and Application Scenarios for 2-Chlorophenylhydrazine Hydrochloride (CAS 41052-75-9)


Synthesis of Ortho-Chloro-Substituted Heterocyclic Scaffolds: Pyrazolines, Indoles, and Hydrazones

2-Chlorophenylhydrazine hydrochloride serves as a key building block for constructing pyrazoline and indole derivatives bearing the 2-chlorophenyl pharmacophore. Its hydrochloride salt form provides convenient handling and precise stoichiometric control during condensation reactions with carbonyl compounds to form hydrazones, which are then cyclized to yield pyrazolines with established anti-inflammatory and analgesic activity profiles [1]. The ortho-chloro substituent imparts distinct electronic properties that influence both hydrazone formation kinetics and subsequent cyclization regiochemistry, making this compound essential for accessing specific chloro-substituted heterocyclic scaffolds not readily obtainable from para- or meta-chloro analogs . Procurement of this specific derivative is therefore warranted when the synthetic target requires the 2-chlorophenyl substitution pattern .

Microbiological Research on Mycobacterial Fluoroquinolone Resistance Mechanisms

Researchers investigating intrinsic antibiotic resistance in Mycobacterium smegmatis—a model organism for M. tuberculosis studies—should prioritize 2-chlorophenylhydrazine hydrochloride based on documented literature precedent. The compound has been specifically employed in studies examining the role of the MfpA pentapeptide protein in modulating fluoroquinolone susceptibility [1]. This validated application provides a foundation for experimental reproducibility and reduces method development time compared to using uncharacterized arylhydrazine analogs. Procurement of this specific compound ensures alignment with established protocols in the antimicrobial resistance research community.

Azo Dye and Pigment Intermediate for Specialty Colorant Synthesis

2-Chlorophenylhydrazine hydrochloride functions as a diazo component precursor in the synthesis of specialty azo dyes and pigments, including Pigment Red 21 and related 2-chlorophenylazo derivatives [1]. The ortho-chloro substitution influences the absorption characteristics and fastness properties of the resulting dyes. Its hydrochloride salt form facilitates dissolution in aqueous diazotization media, enabling efficient coupling reactions with naphthol and pyrazolone coupling components. Procurement of the hydrochloride salt rather than the free base simplifies reaction workup and improves reproducibility in dye synthesis applications .

Agrochemical Intermediate for Herbicide and Insecticide Development

2-Chlorophenylhydrazine hydrochloride serves as a synthetic intermediate in the preparation of chlorophenyl-substituted heterocyclic agrochemicals, including pyrazoline-based insecticides and chlorophenylhydrazone herbicides [1]. The compound's defined purity specifications and crystalline physical form make it suitable for kilogram-scale synthetic operations in agrochemical process development. Procurement of this specific derivative is indicated when the target agrochemical scaffold requires the 2-chlorophenyl substitution pattern as a key pharmacophoric element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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